molecular formula C9H9NOS B100675 2-Methoxybenzyl isothiocyanate CAS No. 17608-09-2

2-Methoxybenzyl isothiocyanate

Cat. No. B100675
CAS RN: 17608-09-2
M. Wt: 179.24 g/mol
InChI Key: HUYOVUYNRGOCLZ-UHFFFAOYSA-N
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Description

2-Methoxybenzyl isothiocyanate is a compound that is related to various research studies involving isothiocyanates and methoxybenzyl derivatives. While the provided papers do not directly discuss 2-methoxybenzyl isothiocyanate, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of 2-methoxybenzyl isothiocyanate's behavior and properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methoxybenzyl derivatives with isothiocyanates or other reagents. For example, the reaction of 2-lithio-β-methoxystyrene derivatives with isothiocyanates yields 2-(2-methoxyvinyl)thiobenzamide derivatives, which upon further treatment can lead to the formation of l-imino-3-methoxyisothiochroman derivatives . Similarly, 2,2-bibenzyl-4,6-bi(p-)methoxyphenyl-1,3,5-trithiane was synthesized using methoxyphenyl derivatives and isothiocyanates . These studies suggest that 2-methoxybenzyl isothiocyanate could potentially be synthesized through similar reactions involving methoxybenzyl halides or preformed methoxybenzyl anions with isothiocyanates.

Molecular Structure Analysis

The molecular structure of compounds related to 2-methoxybenzyl isothiocyanate has been determined using X-ray crystallography. For instance, the structure of a 2:1-adduct of a benzopyrylium derivative with phenyl isothiocyanate was elucidated, revealing a monoclinic crystal system . Another study reported the crystal structure of a pseudo-complex involving a methoxybenzene derivative and triphenyltin isothiocyanate, which showed a five-coordinate organotin moiety . These findings provide a basis for understanding the potential molecular geometry and crystalline structure of 2-methoxybenzyl isothiocyanate.

Chemical Reactions Analysis

Isothiocyanates, including those with methoxybenzyl groups, can participate in various chemical reactions. The formation of carbonyl ylides and their reactions with isothiocyanates have been studied, indicating that isothiocyanates can undergo cycloaddition reactions . Additionally, the formation of ligand pairs in pseudo-complexes suggests that methoxybenzyl isothiocyanate could engage in complexation reactions with suitable metal ions or organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzyl derivatives and isothiocyanates can be inferred from spectroscopic and computational studies. Vibrational, electronic, and structural characteristics of methoxybenzothiazole were investigated using FTIR, FT-Raman, UV-Visible, and NMR spectroscopies, as well as DFT calculations . These techniques could similarly be applied to 2-methoxybenzyl isothiocyanate to determine its vibrational modes, electronic transitions, and chemical shifts. The synthesis and characterization of methoxybenzyl nucleosides also provide insights into the reactivity and protective group chemistry that could be relevant to 2-methoxybenzyl isothiocyanate .

Scientific Research Applications

1. Bioconjugation in Medicinal Chemistry and Chemical Biology

  • Application : Isothiocyanates like benzyl isothiocyanates are used for protein labelling, which has a wide variety of applications in medicinal chemistry and chemical biology. This includes covalent inhibition, specific labelling of biomolecules with fluorescent dyes for target discovery, validation, and diagnostics .
  • Method : The research involved the fragment-based development of a new benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold. The reactivity and selectivity of phenyl- and benzyl isothiocyanate were compared at different pHs, and their activity was tested on several protein targets .
  • Results : The newly developed benzyl-fluorescein isothiocyanate and its optimized labelling protocol stands to be a valuable addition to the tool kit of chemical biology .

2. Health Benefits of Isothiocyanates

  • Application : Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, have been found to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
  • Method : These benefits are typically studied through epidemiological studies and clinical trials .
  • Results : Increased intake of vegetables containing isothiocyanates can yield beneficial health effects and has the potential to mitigate the risk of developing certain diseases .

3. Anticancer Properties

  • Application : Some isothiocyanates, such as phenylhexyl isothiocyanate (PHI), have been found to have anticancer properties .
  • Method : In one study, PHI was found to reduce the activity of DNMT1 and 3B, causing the re-expression of the p15 tumour suppressor gene .
  • Results : This resulted in increased acetylation of histones H3 and H4 in leukaemic T cells .

4. Synthesis of Isothiocyanates

  • Application : Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, are used in the synthesis of various organic compounds .
  • Method : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Results : This method provides a new pathway for the synthesis of isothiocyanates .

5. Chemoprotection Against Cancer

  • Application : Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, have been found to have chemoprotective effects against cancer .
  • Method : The most effective inducers were 1-phenylethyl-, 2-methoxybenzyl, and cyclohexylmethyl isothiocyanate .
  • Results : These isothiocyanates have been found to have protective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

6. Synthesis of Isothiocyanates

  • Application : Isothiocyanates, including 2-Methoxybenzyl isothiocyanate, are used in the synthesis of various organic compounds .
  • Method : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
  • Results : This method provides a new pathway for the synthesis of isothiocyanates .

Safety And Hazards

2-Methoxybenzyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

While isothiocyanates appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes, the majority of the studies did not show comparable results, making it difficult to compare the antimicrobial activity of the different isothiocyanates . Therefore, a standard method should be used and further studies are needed .

properties

IUPAC Name

1-(isothiocyanatomethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-5-3-2-4-8(9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOVUYNRGOCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170080
Record name 2-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzyl isothiocyanate

CAS RN

17608-09-2
Record name 2-Methoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017608092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17608-09-2
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxybenzylamine (1.80 g) in diethylether (20 ml) was added dropwise under ice-cooling for 10 minutes thiophosgene (1.54 g). The mixture was stirred at room temperature for 1 hour. To the reaction solution was added water (30 ml), extracted with diethylether (60 ml), dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give (2-methoxybenzyl)isothiocyanate (2.35 g, yield: 99%) as brown oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GR De Nicola, S Montaut, P Rollin… - Journal of agricultural …, 2013 - ACS Publications
Pentadiplandra brazzeana Baillon (Pentadiplandraceae) is known to contain benzyl-, 3-methoxybenzyl-, 4-methoxybenzyl-, 3,4-dimethoxybenzyl-, and indole-type glucosinolates, and …
Number of citations: 22 pubs.acs.org
NS Radulović, MS Dekić, ZZ Stojanović-Radić - Phytochemistry Letters, 2012 - Elsevier
Plant samples of Hornungia petraea were analyzed for glucosinolate (GLS) autolysis metabolites for the first time. GC–MS analysis of the autolysate and the synthesis of a series (12 …
Number of citations: 25 www.sciencedirect.com
D Kumar Sigalapalli, M Kadagathur… - …, 2020 - Wiley Online Library
… We have further employed 2-chlorobenzyl isothiocyanate, 2-methoxybenzyl isothiocyanate and 3-furfuryl isothiocyanates which were found to react well with phenylhydrazide to furnish …
HE Flores, T Flores - Functionality of Food Phytochemicals, 2012 - books.google.com
… Oxalic Acid 2-methoxybenzyl-isothiocyanate … Mashua roots release the following glucosinolates: benzyl-(1) and 2-methoxybenzyl-isothiocyanate (Fig. 1) as major constituents, and 2-…
Number of citations: 1 books.google.com
HE Flores, T Flores - Functionality of food phytochemicals, 1997 - Springer
… JO Mashua roots release the following glucosinolates: benzyl-(1) and 2-methoxybenzyl-isothiocyanate (Fig. I) as major constituents, and 2-methyl-isothiocyanate in lesser amounts.The …
Number of citations: 20 link.springer.com
C Walpole, SY Ko, M Brown, D Beattie… - Journal of medicinal …, 1998 - ACS Publications
… A solution of 2-methoxybenzyl isothiocyanate (1.28 g, 7.15 mmol) in DMF (5 mL) was added and the solution stirred for 12 h. After removal of solvent in vacuo, the crude product was …
Number of citations: 81 pubs.acs.org

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